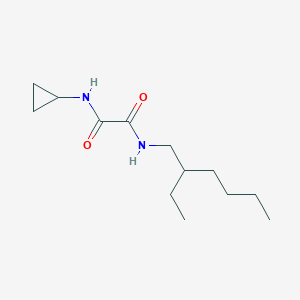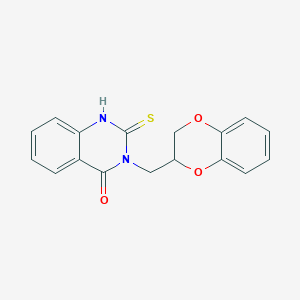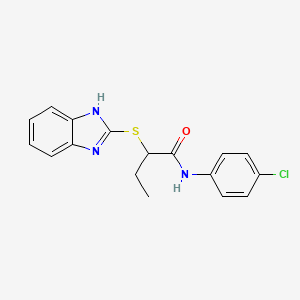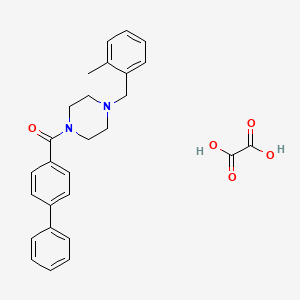
N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide
Descripción general
Descripción
N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide (CED-13) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CED-13 is a cyclic amide compound that has a unique structure and is known to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Reaction Pathways and Catalysis
Cyclopropanation Reactions : The cyclopropanation reaction, a process where a cyclopropane ring is formed, has been extensively studied. For instance, the Simmons-Smith reaction, which involves the cyclopropanation of alkenes with metal carbenoids, showcases the application of cyclopropyl-containing compounds in synthesizing complex molecular structures. This reaction pathway suggests the potential utility of compounds like "N-cyclopropyl-N'-(2-ethylhexyl)ethanediamide" in organic synthesis and catalysis (Nakamura, Hirai, & Nakamura, 2003).
Hydrogenation and Hydrogenolysis : The hydrogenation of propylene and hydrogenolysis of cyclopropane on activated catalysts highlight the involvement of cyclopropyl groups in reactions that modify the chemical structure of organic compounds. This process has implications for the synthesis and modification of chemicals including "this compound" (Bowman & Burwell, 1984).
Material Science and Polymer Chemistry
Oligomerization and Polymerization : The oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using enzymes as catalysts demonstrates the application of cyclopropyl derivatives in creating novel polymers. This research provides insights into the potential use of "this compound" in developing new materials with unique properties (Pang, Ritter, & Tabatabai, 2003).
Organic Solar Cells : The development of organic solar cells using small molecules that include cyclopropyl groups indicates the role of these compounds in enhancing photovoltaic performance. This suggests the potential application of "this compound" in renewable energy technologies (Ni et al., 2015).
Chemical Synthesis and Modification
Synthesis of Chiral Cyclopropane Units : The design of chiral cyclopropanes as conformationally restricted analogues of bioactive compounds showcases the application of cyclopropyl groups in medicinal chemistry and the synthesis of complex organic molecules. This could hint at the synthetic versatility of "this compound" in creating stereochemically complex structures (Kazuta, Matsuda, & Shuto, 2002).
Surface Modification for Flotation Enhancement : The use of ethanediamine for modifying the mineral surface of malachite to improve its flotation behavior underscores the importance of cyclopropyl-containing compounds in mineral processing and extraction. This illustrates the broader applications of "this compound" in enhancing industrial processes (Feng, Zhao, & Wen, 2018).
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(2-ethylhexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-5-6-10(4-2)9-14-12(16)13(17)15-11-7-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEJFLDTQQPJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)amino]benzoate](/img/structure/B4013608.png)
![ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4013613.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4013621.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4013635.png)
![ethyl 2-{[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4013640.png)
![5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B4013645.png)
![1-(2-naphthylsulfonyl)-N-[2-(phenylthio)ethyl]prolinamide](/img/structure/B4013651.png)
![3'-(3-bromo-4-methylphenyl)-1-(4-morpholinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4013659.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4013681.png)

![11-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)
